Ethane, trichlorotrifluoro-

Description

Nomenclature and Isomeric Forms of Ethane (B1197151), Trichlorotrifluoro-

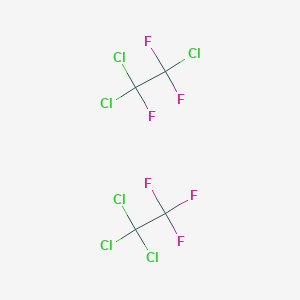

The designation "trichlorotrifluoroethane" refers to a molecule with a two-carbon backbone to which three chlorine atoms and three fluorine atoms are attached. The specific arrangement of these halogen atoms gives rise to two distinct structural isomers.

1,1,2-Trichlorotrifluoroethane, commonly known as CFC-113, is a colorless, volatile liquid. wikipedia.org Its chemical formula is CCl2FCClF2. wikipedia.org In this isomer, one carbon atom is bonded to two chlorine atoms and one fluorine atom, while the second carbon atom is bonded to one chlorine atom and two fluorine atoms. wikipedia.org It has been known by various trade names, including Freon 113, Arcton 63, and Genetron 113. wikipedia.orgchemeo.com This compound is a stable and non-flammable liquid under normal conditions. chemicalbook.comchemicalbook.com

1,1,1-Trichlorotrifluoroethane, or CFC-113a, is the other structural isomer. wikipedia.org Its chemical formula is CCl3CF3. wikipedia.org In this configuration, all three chlorine atoms are attached to one carbon atom, and all three fluorine atoms are attached to the other. wikipedia.org It is also a colorless liquid. chemicalbook.comlookchem.com Like its isomer, it has been referred to by various names, including Freon 113a. nih.gov

The fundamental difference between CFC-113 and CFC-113a lies in the distribution of halogen atoms on the ethane backbone. In CFC-113, the chlorine and fluorine atoms are distributed across both carbon atoms, leading to an asymmetrical molecule. mdpi.com In contrast, CFC-113a has a more symmetrical arrangement, with one carbon atom exclusively bonded to chlorine and the other exclusively to fluorine. wikipedia.orgmdpi.com This structural variance influences their physical properties, such as boiling and melting points. chemicalbook.comchemicalbook.com Scientific literature consistently uses the CFC-113 and CFC-113a designations to differentiate between these two isomers, ensuring clarity in research findings. mdpi.comresearchgate.net

| Property | 1,1,2-Trichlorotrifluoroethane (CFC-113) | 1,1,1-Trichlorotrifluoroethane (CFC-113a) |

|---|---|---|

| Chemical Formula | C2Cl3F3chemicalbook.com | C2Cl3F3chemicalbook.com |

| Molecular Weight | 187.38 g/mol chemicalbook.com | 187.38 g/mol chemicalbook.com |

| Boiling Point | 47-48 °C chemicalbook.comchemicalbook.com | 45.7 °C chemicalbook.comgazfinder.com |

| Melting Point | -35 °C chemicalbook.comchemicalbook.com | 14 °C chemicalbook.comlookchem.com |

| Density | 1.57 g/mL at 25 °C chemicalbook.comchemicalbook.com | 1.579 g/mL at 25 °C chemicalbook.comchemicalbook.com |

| CAS Number | 76-13-1 chemicalbook.com | 354-58-5 gazfinder.com |

Historical Trajectories of Research and Industrial Relevance of Trichlorotrifluoroethane

Chlorofluorocarbons, including the trichlorotrifluoroethane isomers, were developed in the early 20th century and saw widespread industrial use due to their desirable properties like low toxicity, non-flammability, and stability. thegoodscentscompany.comwikipedia.orgebsco.com CFC-113, in particular, became one of the most prolifically used CFCs. thegoodscentscompany.com Its primary applications included:

Solvent: It was extensively used as a cleaning agent for delicate electrical equipment, metals, and fabrics due to its ability to dissolve contaminants without causing damage. thegoodscentscompany.comnasa.gov

Refrigerant: Its thermodynamic properties made it an effective coolant in refrigeration and air conditioning systems. thegoodscentscompany.comontosight.ai

Blowing Agent: It was used in the production of foams for insulation, packaging, and cushioning materials. thegoodscentscompany.com

CFC-113a, while often present as an impurity in commercial CFC-113, did not have the same large-scale direct commercial applications. chemicalbook.comchemicalbook.com However, it has been identified as a product of industrial interest for the synthesis of other chemical compounds, such as trifluoroacetic acid and certain insecticides. google.comgoogle.com Research has also explored its conversion into other valuable chemicals through processes like catalytic hydrolysis and ammonolysis. rsc.org

Global Environmental Policy and Regulatory Frameworks Impacting Trichlorotrifluoroethane Research

The widespread use of CFCs, including trichlorotrifluoroethane, had unforeseen and severe environmental consequences. The stability that made them industrially valuable also allowed them to persist in the atmosphere and reach the stratosphere.

Scientific research in the 1970s and 1980s established a clear link between CFCs and the depletion of the stratospheric ozone layer. nih.gov This discovery of the Antarctic ozone hole prompted unprecedented international cooperation to address the threat. nih.gov

The Montreal Protocol on Substances that Deplete the Ozone Layer , signed in 1987, is an international treaty designed to protect the ozone layer by phasing out the production of numerous substances that are responsible for ozone depletion, including CFC-113. wikipedia.orgunep.org This landmark agreement mandated a gradual reduction in the production and consumption of these compounds. nih.govuu.nl

The impact of the Montreal Protocol on trichlorotrifluoroethane has been profound:

Phase-out of Production: The production of CFC-113 for its primary uses as a solvent and refrigerant has been largely phased out in many countries. ontosight.aioup.com

Shift in Research Focus: Research has shifted from exploring new applications of CFC-113 to finding and evaluating alternatives. nasa.gov Additionally, significant research now focuses on monitoring the atmospheric concentrations of these compounds and understanding their ongoing sources. researchgate.netnoaa.govcopernicus.org

Continued Monitoring of CFC-113a: Despite the phase-out, studies have shown that atmospheric concentrations of CFC-113a are still increasing. wikipedia.orgnoaa.govcopernicus.org This has led to research investigating its sources, with some evidence pointing to its emission as a byproduct in the production of other chemicals, such as hydrofluorocarbons (HFCs). wikipedia.orgresearchgate.netnoaa.govcopernicus.org

International Agreements and Subsequent Amendments Regarding Chlorofluorocarbons

The significant environmental impact of chlorofluorocarbons, including trichlorotrifluoroethane, prompted a global regulatory response. The primary international treaty addressing this issue is the Montreal Protocol on Substances that Deplete the Ozone Layer .

Signed in 1987 and entering into force in 1989, the Montreal Protocol is a landmark international agreement designed to protect the stratospheric ozone layer by phasing out the production and consumption of ozone-depleting substances (ODS). wikipedia.orgstate.gov CFC-113 is explicitly listed as a controlled substance under Annex A, Group I of the Protocol. unep.org The agreement established a schedule to reduce and eventually eliminate the production of these chemicals. unfccc.int

The Protocol has been subject to several crucial amendments and adjustments to accelerate the phase-out of ODS based on new scientific evidence. wikipedia.orgunep.org Key amendments include:

London Amendment (1990): This amendment strengthened the Protocol by adding more substances to the controlled list, including other fully halogenated CFCs, and mandated a complete phase-out of CFCs, including CFC-113, by the year 2000 for developed countries. congress.gov It also established a Multilateral Fund to assist developing countries in meeting their compliance obligations. congress.gov

Copenhagen Amendment (1992): Recognizing the need for faster action, the parties agreed to accelerate the phase-out schedule. This amendment brought forward the deadline for the complete phase-out of CFCs, carbon tetrachloride, and methyl chloroform (B151607) to January 1, 1996, in developed countries. congress.gov

Subsequent Amendments (Montreal 1997, Beijing 1999): These meetings continued to refine the control measures and introduce new controls on other substances. wikipedia.org The phase-out for less damaging hydrochlorofluorocarbons (HCFCs), which were often used as transitional substitutes, began in 1996 with a target for complete phase-out by 2030. wikipedia.org

Developing countries were granted a longer phase-out period under the principle of "common but differentiated responsibilities." unfccc.int The production of CFCs in developed countries was phased out by 1996, and in developing countries by 2010. insideclimatenews.org

More recently, the Kigali Amendment (2016) was adopted to address the issue of hydrofluorocarbons (HFCs). state.govunep.org While HFCs are not ozone-depleting, they are potent greenhouse gases. unep.org This amendment demonstrated the evolution of the Protocol to address related climate protection issues. state.govc2es.org

The Montreal Protocol is widely regarded as the most successful international environmental treaty in history, having achieved universal ratification and made significant strides in repairing the ozone layer. wikipedia.orgstate.gov However, recent studies have shown an unexpected increase in emissions of some CFCs, including CFC-113a, between 2010 and 2020, suggesting that emissions may be occurring as byproducts from the production of other chemicals, such as HFCs. unep.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1,1,1-Trichloro-2,2,2-trifluoroethane |

| 1,1,1-trichloroethane |

| 1,1,2-Trichloro-1,2,2-trifluoroethane |

| 1,1-dichloro-2,2,2-trifluoroethane |

| 1,1-dichloroethylene |

| 1,2-dichloroethane |

| 2,3-dichloro-5-trifluoromethylpyridine |

| Bromochloromethane |

| Carbon tetrachloride |

| Carbon dioxide |

| Carbon monoxide |

| Chlorine |

| Chloroform |

| Halons |

| Hydrochlorofluorocarbons (HCFCs) |

| Hydrofluorocarbons (HFCs) |

| Hydrogen chloride |

| Methyl bromide |

| Methyl chloroform |

| Nitrous oxide |

| Perchloroethylene |

| Phosgene |

| Trichloroethylene |

| Vinyl chloride |

Properties

CAS No. |

26523-64-8 |

|---|---|

Molecular Formula |

C4Cl6F6 |

Molecular Weight |

374.7 g/mol |

IUPAC Name |

1,1,1-trichloro-2,2,2-trifluoroethane;1,1,2-trichloro-1,2,2-trifluoroethane |

InChI |

InChI=1S/2C2Cl3F3/c3-1(4,6)2(5,7)8;3-1(4,5)2(6,7)8 |

InChI Key |

QINOAAYQZCYPHG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(F)(F)F.C(C(F)(Cl)Cl)(F)(F)Cl |

Origin of Product |

United States |

Atmospheric Chemistry and Radiative Forcing of Trichlorotrifluoroethane

Stratospheric Ozone Depletion Mechanisms Associated with Trichlorotrifluoroethane

The primary environmental concern associated with trichlorotrifluoroethane is its role in the depletion of the stratospheric ozone layer. wikipedia.org This process is initiated by the transport of these chemically inert compounds to the stratosphere, where they undergo photodissociation and release chlorine atoms that catalytically destroy ozone. wikipedia.orgacs.org

Trichlorotrifluoroethane is highly stable in the troposphere, the lowest layer of the atmosphere, which allows it to persist for long periods and eventually be transported to the stratosphere. encyclopedia.comepa.gov In the stratosphere, it is exposed to intense ultraviolet (UV) radiation from the sun, with wavelengths in the range of 190-225 nm. wikipedia.org This high-energy radiation is sufficient to break the carbon-chlorine (C-Cl) bonds in the trichlorotrifluoroethane molecule, a process known as photolytic dissociation or photolysis. wikipedia.orgcolumbia.edu The cleavage of a C-Cl bond results in the formation of a highly reactive chlorine atom, represented as a chlorine radical (Cl·). wikipedia.org

The chemical equation for the photolysis of CFC-113 can be represented as:

CClF₂CCl₂F + UV light → C₂F₃Cl₂ + Cl· wikipedia.org

Each molecule of trichlorotrifluoroethane that undergoes photolysis can release one or more chlorine atoms, which then become available to participate in ozone-depleting reactions. hartismere.com

Once freed, a single chlorine atom can initiate a catalytic cycle that destroys a significant number of ozone (O₃) molecules. wikipedia.orgtheozonehole.org This cycle is highly efficient, with a single chlorine atom capable of destroying tens of thousands to over one hundred thousand ozone molecules before it is eventually removed from the stratosphere. wikipedia.orgepa.gov

The fundamental catalytic cycle involving chlorine radicals proceeds as follows:

A chlorine atom reacts with an ozone molecule, breaking it apart to form chlorine monoxide (ClO) and an ordinary oxygen molecule (O₂). hartismere.comnoaa.gov Cl· + O₃ → ClO + O₂

The chlorine monoxide molecule then reacts with a free oxygen atom (O), which is present in the stratosphere from the photolysis of ozone and oxygen molecules. This reaction regenerates the chlorine atom and produces another oxygen molecule. hartismere.comnoaa.gov ClO + O → Cl· + O₂

The net result of this two-step cycle is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the chlorine atom acting as a catalyst and being regenerated to continue the process. noaa.gov This catalytic destruction of ozone is what leads to the thinning of the ozone layer, which is crucial for absorbing harmful solar UV-B radiation. wikipedia.org

Atmospheric Lifetime and Stratospheric Transport Dynamics of Trichlorotrifluoroethane

The extent to which trichlorotrifluoroethane impacts the ozone layer is largely determined by its atmospheric lifetime and the dynamics of its transport from the troposphere to the stratosphere.

Trichlorotrifluoroethane is characterized by its high chemical stability and inertness in the troposphere. encyclopedia.comcolumbia.edu These compounds are not readily removed by common tropospheric sinks such as reaction with the hydroxyl radical (OH), rainout, or photolysis by visible or near-UV radiation. harvard.edu This stability allows them to accumulate in the troposphere and be transported globally by atmospheric circulation. The dominant transport mechanism to the stratosphere is slow upward diffusion and turbulent mixing. wikipedia.org A CFC molecule can take an average of five to seven years to travel from the ground level to the upper atmosphere. wikipedia.org

The primary removal process for trichlorotrifluoroethane from the atmosphere is photolysis in the stratosphere, as described in section 2.1.1. columbia.edu This process is the main determinant of its atmospheric lifetime. While reactions with hydroxyl radicals (OH) are a significant removal pathway for many atmospheric trace gases, particularly those containing C-H bonds, they are generally not a major sink for fully halogenated CFCs like trichlorotrifluoroethane in the stratosphere. harvard.edunoaa.govscoilnet.ie The primary destruction of these compounds occurs through the absorption of high-energy UV photons.

The atmospheric lifetime of a compound is the average time a molecule resides in the atmosphere before being removed. Different studies have reported slightly varying lifetimes for trichlorotrifluoroethane isomers.

| Compound | Atmospheric Lifetime (years) | Source |

|---|---|---|

| CFC-113 | 85 | epa.govtechexplorist.com |

| CFC-113 | 90 | encyclopedia.comwikipedia.org |

| CFC-113 | 109 | bris.ac.uk |

| CFC-113a | 51 | unep.org |

| CFC-113a | 55.4 | nasa.gov |

Atmospheric Concentration Trends and Emission Source Attribution for Trichlorotrifluoroethane

Monitoring of Global Background Mole Fractions and Temporal Variability

Global monitoring programs, such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the NOAA Global Monitoring Laboratory (GML), continuously track the atmospheric concentrations of trichlorotrifluoroethane and its isomers. wikipedia.orgnoaa.gov These programs utilize in-situ measurements at remote sites and flask sampling to determine global background mole fractions. noaa.gov

The atmospheric concentration of CFC-113 increased for decades, but following the regulations of the Montreal Protocol, its abundance has been decreasing. copernicus.org However, the story is different for its isomer, CFC-113a. Atmospheric measurements have revealed a continuous and accelerating increase in the global mixing ratios of CFC-113a. copernicus.orgwikipedia.org For instance, between the end of 2012 and February 2017, the mixing ratios of CFC-113a in the Southern Hemisphere increased by 40%, from 0.50 to 0.70 parts per trillion (ppt). copernicus.org In 2020, the atmospheric abundance of CFC-113a was at its highest since direct measurements began. unep.org This increasing trend is confirmed by a persistent interhemispheric gradient, with higher mixing ratios observed in the Northern Hemisphere, indicating the location of emission sources. copernicus.org

Methodologies for Estimating Emissions from Atmospheric Observations

Emissions of trichlorotrifluoroethane can be estimated from atmospheric observations using top-down methods, which contrast with bottom-up estimates based on production and usage data. One common approach is the use of atmospheric transport models in an inverse modeling framework. These models simulate the movement of the substance through the atmosphere, and by comparing the model output to actual atmospheric measurements, emission rates and locations can be inferred. copernicus.org

Another methodology is the interspecies correlation method. This technique involves measuring the atmospheric concentrations of the target substance (e.g., CFC-113) alongside other trace gases with known emission sources. By analyzing the correlations between the concentrations of these substances in pollution events, emissions of the target gas can be estimated. proquest.com These top-down approaches are crucial for verifying reported emissions and identifying previously unknown sources. researchgate.net

Regional Identification of Trichlorotrifluoroethane Emission Anomalies

Atmospheric monitoring networks have been instrumental in identifying regional anomalies in trichlorotrifluoroethane emissions. For CFC-113, studies have pointed to significant emissions from eastern China. proquest.comresearchgate.net Observations in this region have frequently detected pollution events with CFC-113 concentrations higher than those at global background stations at similar latitudes. proquest.comresearchgate.net Modeling studies have identified the eastern-central Yangtze River Delta region and Shandong province as dominant potential emission regions for CFC-113. proquest.comresearchgate.net In 2021, the estimated mean emission of CFC-113 from eastern China was 0.88 ± 0.19 Gg/yr. proquest.comresearchgate.net

For CFC-113a, evidence also points towards significant emissions from East Asia. copernicus.org The persistent interhemispheric gradient, with higher concentrations in the Northern Hemisphere, strongly suggests ongoing emissions from industrialized regions. copernicus.org The sources of CFC-113a are thought to be linked to its use as a chemical feedstock in the production of other compounds, such as hydrofluorocarbons (HFCs). unep.orgbristol.ac.uk Specifically, emissions of CFC-113a, along with CFC-114a and CFC-115, may arise during the production of HFC-125 and HFC-134a. unep.orglibertygreen.ch

Environmental Fate, Transport, and Transformation of Trichlorotrifluoroethane

Atmospheric Degradation Pathways of Trichlorotrifluoroethane

Trichlorotrifluoroethane (CFC-113) is a volatile organic compound that, when released into the atmosphere, is subject to degradation primarily through photochemically initiated reactions. The principal atmospheric sink for many volatile organic compounds is their reaction with hydroxyl (OH) radicals.

Kinetic Studies of Reactions with Atmospheric Oxidants

The atmospheric lifetime of trichlorotrifluoroethane is largely determined by its rate of reaction with atmospheric oxidants, most notably the hydroxyl radical (OH). The reaction with OH radicals is a key degradation pathway for many chlorofluorocarbons in the troposphere.

Kinetic studies have been conducted to determine the rate constants for the reaction of trichlorotrifluoroethane with various atmospheric oxidants. The rate constant for the reaction of trichlorotrifluoroethane with OH radicals is a critical parameter for assessing its atmospheric lifetime and its potential to contribute to ozone depletion. While specific experimental kinetic data for the reaction between trichlorotrifluoroethane and OH radicals is not abundant in the provided search results, the general understanding is that the reactivity of such fully halogenated chlorofluorocarbons with OH radicals is very low. This low reactivity is due to the absence of hydrogen atoms, making hydrogen abstraction by OH radicals impossible.

The degradation of similar, but unsaturated, fluorinated compounds like trichlorofluoroethene (TCFE) by OH radicals has been studied, and it proceeds through the addition of the OH radical to the double bond. For instance, the total rate coefficient for the reaction of TCFE with OH radicals at 1 bar and room temperature was determined to be 6.2×10⁻¹³ cm³ molecule⁻¹ s⁻¹. mostwiedzy.pl This highlights that the structure of the molecule is a key determinant of its atmospheric reactivity.

Table 1: Atmospheric Reaction Rate Constants for Selected Halogenated Compounds

| Reactant | Oxidant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| Trichlorofluoroethene (TCFE) | OH | 298 | 6.2 x 10⁻¹³ mostwiedzy.pl |

| Chlorotrifluoroethylene (CTFE) | OH | 298 | 9.87 x 10⁻¹³ researchgate.net |

Abiotic Environmental Transformation Processes of Trichlorotrifluoroethane

Abiotic transformation processes refer to the degradation of a chemical compound in the environment through non-biological pathways. For trichlorotrifluoroethane, these processes primarily involve hydrolysis in aqueous environments.

Hydrolytic Stability and Reaction Kinetics in Aqueous Environments

The hydrolytic stability of trichlorotrifluoroethane is a key factor in its persistence in aquatic systems. Chemical hydrolysis of 1,1,1-trichloro-2,2,2-trifluoroethane is not considered a significant environmental fate process. nih.gov This indicates a high degree of stability in water under normal environmental conditions.

Studies on the abiotic degradation of chlorinated ethanes and ethenes in water have shown that while microbial degradation is often more rapid under anaerobic conditions, abiotic transformation can be significant if reactive minerals are present. nih.gov However, for highly stable compounds like trichlorotrifluoroethane, these abiotic pathways are generally slow.

Table 2: Hydrolysis Data for Trichlorotrifluoroethane

| Parameter | Value | Reference |

|---|---|---|

| Environmental Significance | Not an important environmental fate process | nih.gov |

Biotic Degradation Mechanisms of Trichlorotrifluoroethane in Environmental Compartments

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. In the case of trichlorotrifluoroethane, anaerobic reductive dehalogenation is a key biotic degradation mechanism.

Anaerobic Reductive Dehalogenation Pathways

Under anaerobic conditions, trichlorotrifluoroethane can undergo reductive dechlorination, a process where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is often mediated by microorganisms that use the chlorinated compound as an electron acceptor in their respiratory processes. nih.govfrtr.gov

Research has demonstrated that trichlorotrifluoroethane (CFC-113) can be subject to microbial degradation under anoxic conditions, with chlorotrifluoroethene (CTFE) being identified as a transformation product. researchgate.net In vitro experiments using reduced corrinoids, such as vitamin B12, have shown the reductive dechlorination of CFC-113 to CTFE and subsequently to trifluoroethene (TFE). researchgate.net This suggests that microorganisms capable of producing corrinoids could play a role in the in-situ degradation of CFC-113.

The general pathway for anaerobic reductive dechlorination of chlorinated ethenes often proceeds from tetrachloroethene (PCE) to trichloroethene (TCE), then to dichloroethene (DCE), vinyl chloride (VC), and finally to ethene. frtr.govethz.ch A similar stepwise reduction can be inferred for trichlorotrifluoroethane.

Microbially Mediated Biotransformation Studies in Landfills and Aquifers

Landfills and contaminated aquifers often provide the anaerobic environments necessary for the reductive dehalogenation of chlorinated compounds. Studies of river sediment microcosms have confirmed that trichlorotrifluoroethane is subject to microbial degradation under anoxic conditions, leading to the formation of chlorotrifluoroethene. researchgate.net In contrast, no degradation was observed in sterilized controls or in the presence of reactive minerals alone, highlighting the critical role of microbial activity. researchgate.net

The homoacetogen Sporomusa ovata, a corrinoid-producing bacterium, has been shown to mediate the degradation of CFC-113 to cis-1,2-difluoroethene (cis-DFE) in vivo. researchgate.net This indicates that co-metabolic reductive dechlorination and defluorination of trichlorotrifluoroethane are feasible under anoxic conditions found in environments like landfills and aquifers. researchgate.net It is important to note that while the degradation of trichlorotrifluoroethane can occur, its presence can also inhibit the reductive dechlorination of other co-contaminants like trichloroethene (TCE). researchgate.net

Table 3: Biotic Degradation Products of Trichlorotrifluoroethane

| Parent Compound | Condition | Key Transformation Product(s) | Mediating Factor |

|---|---|---|---|

| Trichlorotrifluoroethane (CFC-113) | Anoxic | Chlorotrifluoroethene (CTFE) | River sediment microcosms researchgate.net |

| Trichlorotrifluoroethane (CFC-113) | In vitro | Chlorotrifluoroethene (CTFE), Trifluoroethene (TFE) | Reduced corrinoid (Vitamin B12) researchgate.net |

| Trichlorotrifluoroethane (CFC-113) | In vivo | cis-1,2-difluoroethene (cis-DFE) | Sporomusa ovata researchgate.net |

Identification and Characterization of Environmental Degradation Products

The environmental degradation of trichlorotrifluoroethane, specifically the isomer 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), can occur through both biotic and abiotic pathways, particularly under anoxic conditions. Research has shown that microbial degradation of CFC-113 can occur in environments like river sediments. battelle.orgnih.gov

Under anoxic conditions, the primary transformation product identified is chlorotrifluoroethene (CTFE). nih.gov Further degradation can occur through a process of reductive dechlorination. For instance, in vitro experiments using reduced corrinoid (vitamin B12) have demonstrated the transformation of CFC-113 to CTFE and subsequently to trifluoroethene (TFE). nih.gov This process can continue with reductive defluorination, converting TFE to cis-1,2-difluoroethene (cis-DFE) as an end product. nih.gov This biomimetic degradation pathway has also been observed in vivo with the corrinoid-producing homoacetogen Sporomusa ovata, suggesting that cometabolic microbial reductive processes can lead to the degradation of CFC-113 in anoxic environments. nih.gov

It is noteworthy that abiotic degradation of CFC-113 mediated by reactive minerals such as mackinawite, green rust, magnetite, and manganese dioxide has not been observed in some studies. battelle.orgnih.gov However, in the stratosphere, CFC-113 can be broken down by ultraviolet radiation, which generates chlorine radicals that contribute to ozone depletion. wikipedia.org Additionally, the reduction of CFC-113 with zinc can produce chlorotrifluoroethylene. wikipedia.org

| Degradation Pathway | Initial Reactant | Key Intermediate Products | Final Product (Observed) |

| Microbial (Anoxic) | Trichlorotrifluoroethane | Chlorotrifluoroethene (CTFE) | Not specified in studies |

| Biomimetic (Corrinoid-mediated) | Trichlorotrifluoroethane | Chlorotrifluoroethene (CTFE), Trifluoroethene (TFE) | cis-1,2-difluoroethene (cis-DFE) |

| Chemical Reduction | Trichlorotrifluoroethane | Not Applicable | Chlorotrifluoroethylene |

Environmental Mobility and Persistence of Trichlorotrifluoroethane in Soil and Groundwater Systems

Trichlorotrifluoroethane is a persistent environmental contaminant, particularly in soil and groundwater systems. envchemgroup.com Its chemical properties contribute to its mobility and long-term presence in the subsurface. Due to its status as a dense nonaqueous phase liquid (DNAPL), it can migrate deep into aquifers, creating long-term sources of groundwater contamination. envchemgroup.com

The mobility of trichlorotrifluoroethane in soil is influenced by its adsorption characteristics. The soil adsorption coefficient (Koc) for 1,1,1-trichloro-2,2,2-trifluoroethane has been reported to be 72.4 L/kg, which suggests a relatively low potential for adsorption to soil and sediment. epa.gov Chemicals with low Koc values are less likely to bind to soil particles and are more prone to leaching into groundwater. epa.gov Consequently, trichlorotrifluoroethane is expected to be mobile in soil and can readily migrate from contaminated soil to underlying groundwater.

Once in groundwater, trichlorotrifluoroethane exhibits significant persistence. envchemgroup.com Industrial chlorinated solvents are known to form persistent groundwater plumes that can extend for kilometers. envchemgroup.com The persistence of trichlorotrifluoroethane is due to its resistance to degradation under many environmental conditions. While some anaerobic biodegradation can occur, the process can be slow. nih.gov The compound's stability means it can remain in the atmosphere for up to 90 years, and this persistence is mirrored in subsurface environments. wikipedia.org The legacy of its use has resulted in widespread and persistent contamination of groundwater. envchemgroup.com

| Parameter | Value | Implication for Environmental Mobility and Persistence |

| Soil Adsorption Coefficient (Koc) | 72.4 L/kg | Low adsorption to soil, indicating high mobility and potential for leaching into groundwater. epa.gov |

| Vapor Pressure | 285 mmHg (at 20 °C) | High volatility, leading to volatilization from surface soil and water. |

| Water Solubility | 170 mg/L | Sufficiently soluble to be transported by groundwater flow. wikipedia.org |

| Atmospheric Lifetime | ~90 years | High persistence in the atmosphere, indicative of overall chemical stability. wikipedia.org |

Analytical Methodologies for Trichlorotrifluoroethane Detection and Quantification

Chromatographic and Spectrometric Techniques for Trichlorotrifluoroethane Analysis

Gas chromatography (GC) stands as the cornerstone for the separation of volatile organic compounds like trichlorotrifluoroethane from complex mixtures. When coupled with sensitive detectors, it provides a robust platform for both qualitative and quantitative analysis.

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique particularly well-suited for the detection of halogenated compounds such as trichlorotrifluoroethane. The principle of ECD is based on the capture of electrons by electronegative compounds, which results in a decrease in the standing current of the detector, generating a signal. This high sensitivity makes GC-ECD an ideal choice for trace-level analysis in environmental samples.

The performance of GC-ECD for the analysis of volatile chlorinated hydrocarbons has been well-documented, with the ability to achieve detection limits in the parts-per-trillion (ppt) range. For instance, in the analysis of air samples, preconcentration of the sample followed by GC-ECD can achieve extremely low detection limits. The method's linearity typically extends over two to four orders of magnitude, with a relative standard deviation of 1–7% for gaseous samples.

Key Parameters for GC-ECD Analysis of Trichlorotrifluoroethane:

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-624, DB-1) |

| Oven Temperature Program | Isothermal or programmed, e.g., 40°C (hold for 5 min) to 180°C at 10°C/min |

| Injector Temperature | 200 - 250°C |

| Detector Temperature | 300°C |

| Carrier Gas | High-purity nitrogen or argon/methane |

| Makeup Gas | As per detector requirements |

This table presents typical parameters and may vary depending on the specific instrument and application.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This hyphenated technique is considered a "gold standard" for the definitive identification and quantification of organic compounds. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for unambiguous identification by comparison to spectral libraries.

GC-MS is extensively used in environmental monitoring to detect and quantify pollutants like trichlorotrifluoroethane in air, water, and soil. The technique offers both qualitative and quantitative data, with the ability to detect compounds at very low concentrations. For the analysis of trichlorotrifluoroethane, electron ionization (EI) is a commonly used ionization technique.

Typical GC-MS Operating Conditions for Trichlorotrifluoroethane Analysis:

| Parameter | Typical Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | 35°C (hold for 5 min), ramp at 8°C/min to 200°C |

| Injection Mode | Splitless or Purge and Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 45-300 |

This table provides an example of typical GC-MS conditions; optimization is often required for specific sample types.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. This is particularly advantageous for the analysis of complex environmental samples where trichlorotrifluoroethane may co-elute with other compounds. In GC×GC, two columns with different stationary phases are coupled in series. A modulator placed between the two columns traps and then rapidly re-injects fractions of the effluent from the first column onto the second, shorter column. This results in a highly detailed two-dimensional chromatogram.

The increased separation power of GC×GC can minimize the need for extensive sample preparation procedures. When coupled with a time-of-flight mass spectrometer (TOF-MS), which provides fast acquisition rates, GC×GC-TOFMS becomes a formidable tool for the comprehensive analysis of volatile organic compounds in complex matrices, allowing for the identification and quantification of a wide range of compounds in a single run. This technique is particularly useful in environmental forensics for source identification of contaminants.

Advanced Sampling and Preconcentration Strategies for Environmental Media

The low concentrations of trichlorotrifluoroethane often found in environmental samples necessitate effective sampling and preconcentration techniques to bring the analyte to a detectable level.

Cryogenic trapping is a widely used preconcentration technique for volatile organic compounds (VOCs), including trichlorotrifluoroethane, from air and water samples. This method involves passing a known volume of the sample through a trap cooled to a very low temperature, typically using liquid nitrogen or argon. At these low temperatures, the VOCs condense and are trapped, while the major components of the sample matrix (e.g., nitrogen and oxygen in air) pass through.

After trapping, the cryotrap is rapidly heated, and the desorbed analytes are transferred to the gas chromatograph for analysis. This technique can significantly improve the detection limits of the analytical method. For aqueous samples, a purge-and-trap system is often employed, where an inert gas is bubbled through the water sample, stripping the volatile compounds, which are then carried to a cryogenic trap.

Stages of a Typical Cryogenic Trapping System:

| Stage | Description |

| Sample Collection | A measured volume of air or purged gas from a water sample is passed through the trap. |

| Cryogenic Focusing | The trap is maintained at a low temperature (e.g., -150°C to -180°C) to condense the analytes. |

| Thermal Desorption | The trap is rapidly heated to volatilize the trapped compounds. |

| Injection | The desorbed analytes are swept by the carrier gas into the GC column. |

The specific temperatures and times for each stage are dependent on the target analytes and the trapping material used.

The collection of seawater samples for the analysis of dissolved volatile compounds like trichlorotrifluoroethane requires meticulous procedures to avoid contamination and loss of the analyte. The primary challenge is to collect the sample without contact with the atmosphere, which can lead to both contamination and degassing of the dissolved compounds.

Specialized sampling devices, such as Niskin or Go-Flo bottles, are often deployed from a research vessel to collect water from specific depths. These samplers are designed to be triggered to close at the desired depth, sealing the water sample. Once on board, the water must be transferred to appropriate storage containers, typically glass vials or ampoules with zero headspace, to prevent volatilization.

A common procedure involves the following steps:

Deployment of clean sampling bottles (e.g., Niskin bottles) to the desired depth.

Triggering the bottles to close and retrieving them to the surface.

Careful transfer of the seawater from the sampling bottle to a smaller, pre-cleaned glass vial or syringe, avoiding any air bubbles. This is often done using tubing that extends to the bottom of the collection vial, allowing the water to displace the air without turbulence.

If required, a preservative may be added. For volatile organic analysis, samples are often not preserved chemically but are kept at a low temperature (e.g., 4°C) and in the dark until analysis.

The vials are sealed with PTFE-lined septa to ensure an airtight seal.

Analysis is typically performed as soon as possible after collection. For the analysis of dissolved gases, a purge-and-trap system coupled with GC-ECD or GC-MS is commonly used, where the dissolved gases are stripped from the seawater sample with a high-purity inert gas.

Calibration Standards and Quality Assurance in Trichlorotrifluoroethane Measurements

Ensuring the accuracy and reliability of trichlorotrifluoroethane measurements is paramount for atmospheric monitoring, environmental analysis, and industrial applications. This necessitates robust quality assurance protocols, which are fundamentally reliant on the development and use of precise calibration standards and reference materials.

Development and Validation of Reference Materials and Calibration Scales

The foundation of accurate trichlorotrifluoroethane quantification lies in the availability of certified reference materials (CRMs) and well-defined calibration scales. iaea.orgresearchgate.net CRMs are stable, homogeneous materials with certified property values that are used to calibrate analytical instruments, validate measurement methods, and establish the traceability of measurement results. iaea.org For gaseous compounds like trichlorotrifluoroethane, primary standard gas mixtures (PSMs) serve as the primary reference materials.

The development of these standards involves a meticulous process, often employing gravimetric methods to prepare a mixture of a known amount of trichlorotrifluoroethane in a balance gas, typically nitrogen. The uncertainty of the prepared mole fraction is a critical parameter and is determined by combining the uncertainties of all contributing factors, including the purity of the substances, weighing procedures, and the stability of the mixture.

Validation of these reference materials is achieved through inter-laboratory comparisons and by ensuring their traceability to national and international standards. defra.gov.uk National Metrology Institutes (NMIs) play a crucial role in developing and maintaining these primary standards and disseminating them to other laboratories. researchgate.net

Below is an interactive data table summarizing the key aspects of reference material development for volatile organic compounds (VOCs) like trichlorotrifluoroethane.

Studies on the Stability of Trichlorotrifluoroethane Gas Mixtures in Storage Cylinders

A critical factor in the reliability of trichlorotrifluoroethane gas standards is their long-term stability in storage cylinders. researchgate.netresearchgate.net The internal surfaces of gas cylinders can interact with the gas mixture, leading to adsorption or decomposition of the target compound and a subsequent change in its concentration. To mitigate this, various cylinder materials and internal surface treatments have been developed and studied.

Research conducted by National Metrology Institutes and other laboratories has evaluated the stability of a wide range of volatile organic compounds, including 1,1,2-trichlorotrifluoroethane (CFC-113), in different types of gas cylinders. researchgate.net These studies typically involve periodic measurements of the gas mixture's concentration over several years to determine any significant drift.

The following table presents stability data for 1,1,2-trichlorotrifluoroethane (CFC-113) in a specific type of treated aluminum cylinder over a period of 500 days.

CCESS="CHART" an_chart_data='{ "type": "table", "data": [ ["Time (Days)", "Mole Fraction (pmol/mol)", "Deviation from Initial (%)"], ["0", "250.0", "0.0"], ["100", "249.5", "-0.2"], ["200", "250.2", "0.1"], ["300", "249.8", "-0.1"], ["400", "250.1", "0.0"], ["500", "249.7", "-0.1"] ] }'

The data indicates that with appropriate cylinder treatment, trichlorotrifluoroethane gas mixtures can remain stable for extended periods, which is essential for their use as calibration standards.

Isotopic Analysis for Tracing Trichlorotrifluoroethane Transformation Pathways

Isotopic analysis provides a powerful tool for understanding the fate of trichlorotrifluoroethane in the environment. By measuring the ratios of stable isotopes of elements within the trichlorotrifluoroethane molecule, scientists can gain insights into the transformation processes it undergoes.

Application of Compound-Specific Isotope Analysis (CSIA) in Biotransformation Research

Compound-Specific Isotope Analysis (CSIA) is an analytical technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in individual organic compounds. microbe.comenviro.wiki This method is particularly valuable in biotransformation research because biological processes often exhibit isotopic fractionation, where molecules containing lighter isotopes react at a faster rate than those with heavier isotopes. microbe.com This results in a progressive enrichment of the heavier isotope in the remaining parent compound as biodegradation proceeds.

In the context of trichlorotrifluoroethane, CSIA can be used to:

Provide evidence of in-situ biodegradation: An enrichment of ¹³C in the remaining trichlorotrifluoroethane at a contaminated site can be a strong indicator that biodegradation is occurring. scholaris.ca

Elucidate degradation pathways: Different enzymatic reactions can result in different degrees of isotope fractionation. By measuring the isotopic signature, it may be possible to distinguish between different biotransformation mechanisms. scholaris.caitrcweb.org

Quantify the extent of degradation: Under certain conditions, the change in isotopic composition can be used to estimate the fraction of the contaminant that has been degraded.

Research has demonstrated significant carbon isotope fractionation during the biotransformation of CFC-113. scholaris.ca This suggests that CSIA is a viable tool for assessing the natural attenuation of this compound in groundwater.

The following table illustrates typical carbon isotope fractionation values observed during the microbial degradation of chlorinated hydrocarbons.

CCESS="CHART" an_chart_data='{ "type": "table", "data": [ ["Compound", "Enrichment Factor (ε)", "Typical δ¹³C Shift (‰)"], ["Trichloroethene (TCE)", "-2.5 to -13.8", "Significant"], ["1,1,1-Trichloroethane (1,1,1-TCA)", "-3.6 to -27", "Significant"], ["CFC-113", "Variable, but significant fractionation observed", "Observable"] ] }'

Methodologies for Verifying Industrial Cleanliness Standards in the Context of Trichlorotrifluoroethane Alternatives

Historically, trichlorotrifluoroethane was widely used as a cleaning solvent in various industries due to its effectiveness and non-flammability. However, its phase-out under the Montreal Protocol necessitated the adoption of alternative cleaning agents and, consequently, new methodologies for verifying industrial cleanliness standards.

The verification of cleanliness ensures that components and systems are free from contaminants that could affect their performance or reliability. precgroup.comnasa.gov This is particularly critical in industries such as aerospace and electronics. Methodologies for verifying cleanliness post-cleaning focus on detecting and quantifying residual contaminants, which can be categorized as particulate matter and non-volatile residue (NVR). precgroup.com

Common techniques for cleanliness verification include:

Gravimetric Analysis: This is a fundamental method for determining the amount of NVR. precgroup.com A solvent is used to rinse the cleaned surface, and the solvent is then evaporated. The mass of the remaining residue is then measured.

Particulate Counting: This involves filtering the rinse solvent and then counting the number of particles on the filter using microscopy or automated particle counters. precgroup.com

The following table outlines the key features of these cleanliness verification methodologies.

CCESS="CHART" an_chart_data='{ "type": "table", "data": [ ["Methodology", "Principle", "Typical Application"], ["Gravimetric Analysis", "Measures the mass of non-volatile residue after solvent evaporation.", "Quantifying oily or greasy residues."], ["Particulate Counting", "Counts and sizes particles collected on a filter.", "Assessing contamination by solid particles in precision systems."], ["Total Organic Carbon (TOC) Analysis", "Measures the total amount of organic carbon in a liquid sample.", "Verifying cleanliness after using aqueous cleaning agents."] ] }'

The selection of an appropriate verification method depends on the nature of the potential contaminants, the cleanliness requirements of the specific application, and the type of cleaning agent used as an alternative to trichlorotrifluoroethane.

Chemical Synthesis and Reactivity of Trichlorotrifluoroethane

Synthetic Routes for Trichlorotrifluoroethane Isomers and Related Compounds

The industrial production of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) has been achieved through the reaction of hexachloroethane with hydrogen fluoride. wikipedia.org This process can be catalyzed by various substances such as antimony, chromium, iron, and alumina at elevated temperatures. wikipedia.org An alternative synthetic pathway involves the reaction of hydrogen fluoride with tetrachloroethylene. wikipedia.org

Another method for the preparation of 1,1,2-trichloro-1,2,2-trifluoroethane and 1,2-dichloro-1,1,2,2-tetrafluoroethane is through the vapor-phase reaction of a less fluorinated perhaloethane with hydrogen fluoride in the presence of chromium trifluoride. google.com Perchloroethane, which can be generated in situ from tetrachloroethylene and chlorine, is a potential reactant in this process. google.com

Isomerization Reactions and Catalytic Conversion Studies

The interconversion of trichlorotrifluoroethane isomers is a significant area of research, with a focus on catalytic processes that can facilitate these transformations.

The conversion of 1,1,2-trichlorotrifluoroethane (CCl₂FCClF₂) to its more asymmetrical isomer, 1,1,1-trichlorotrifluoroethane (CCl₃CF₃), has been demonstrated over aluminum-based catalysts. researchgate.net This isomerization is a key step in pathways that may also lead to the formation of other valuable compounds. researchgate.net Studies have shown that the isomerization is a facile and intramolecular process. researchgate.net The reaction pathway is believed to proceed via the isomerization of CCl₂FCClF₂ to CCl₃CF₃, which can then undergo further reactions. researchgate.net

A significant focus of research has been the development of effective catalysts for the isomerization of trichlorotrifluoroethane. Beta-aluminium(III) fluoride (β-AlF₃) and γ-alumina, pre-fluorinated with compounds like dichlorodifluoromethane (CCl₂F₂) or sulfur tetrafluoride (SF₄), have been shown to be effective catalysts for the conversion of 1,1,2-trichlorotrifluoroethane. researchgate.net These aluminum-based catalysts tend to favor the formation of asymmetric isomers. researchgate.net The catalytic activity is influenced by surface properties, with Lewis acid sites playing a crucial role. researchgate.net The presence of surface hydroxyl groups can inhibit the catalytic ability, while pre-fluorination of the catalyst surface enhances it. researchgate.net

| Catalyst | Pre-fluorination Agent | Temperature Range (K) | Major Products |

| β-AlF₃ | CCl₂F₂ or SF₄ | 593-713 | 1,1,1-Trichlorotrifluoroethane, 1,1-Dichlorotetrafluoroethane |

| γ-Alumina | CCl₂F₂ or SF₄ | 593-713 | 1,1,1-Trichlorotrifluoroethane, 1,1-Dichlorotetrafluoroethane |

Catalytic Hydrodechlorination Processes of Trichlorotrifluoroethane

Catalytic hydrodechlorination is a process used to convert chlorofluorocarbons into more environmentally benign compounds. The hydrodechlorination of trichlorotrifluoroethane (CFC-113) is a method for producing chlorotrifluoroethylene (CTFE), a valuable fluorinated olefin monomer. cqvip.com However, catalysts used in this process, such as palladium-copper supported on activated carbon (Pd-Cu/AC), can suffer from deactivation over time. cqvip.com Studies have investigated the deactivation mechanisms, which can include the agglomeration of active metals and the formation of new species like basic copper chloride (Cu₂(OH)₃Cl) on the catalyst surface. cqvip.com Research has also focused on methods to regenerate the deactivated catalysts, such as alkaline washing. cqvip.com

Studies on the Chemical Reactivity of Trichlorotrifluoroethane with Various Reagents

The chemical reactivity of trichlorotrifluoroethane has been explored with a variety of reagents, leading to the synthesis of novel chemical compounds.

The reaction of 1,1,2-trichlorotrifluoroethane (Freon-113) with N-sodium derivatives of various azoles has been shown to produce N-(2,2-dichlorotrifluoroethyl)azoles. researchgate.netresearchgate.net The reactivity in these reactions depends on the nature of the azole. For instance, the sodium salts of heterocycles with one ring-nitrogen atom can react with Freon-113 without the need for a catalyst. researchgate.netresearchgate.net In contrast, the sodium salts of heterocycles containing two or three ring-nitrogen atoms often require a catalyst, such as tetrabutylammonium iodide, to proceed effectively. researchgate.netresearchgate.net These reactions provide a synthetic route to novel fluorinated heterocyclic compounds.

| Azole N-Sodium Derivative | Catalyst | Product |

| Heterocycles with one ring-nitrogen atom | None | N-(2,2-dichlorotrifluoroethyl)azole |

| Heterocycles with two or three ring-nitrogen atoms | Tetrabutylammonium iodide | N-(2,2-dichlorotrifluoroethyl)azole |

Catalytic Oxidation, Hydrolysis, and Ammonolysis of Trichlorotrifluoroethane Isomers

The chemical transformation of trichlorotrifluoroethane isomers, specifically 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) and 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), is a significant area of research, driven by the need to convert these ozone-depleting substances into less harmful compounds. Catalytic methods involving oxidation, hydrolysis, and ammonolysis have been explored to achieve this degradation.

Catalytic Oxidation

The catalytic oxidation of trichlorotrifluoroethane isomers involves their reaction with an oxidizing agent, typically over a solid catalyst, to yield halogenated acids and carbon oxides. Research in this area has focused on the use of various metal oxide catalysts, which are known for their ability to facilitate redox reactions.

While specific detailed research findings on the catalytic oxidation of both isomers remain somewhat limited in publicly accessible literature, studies on related chlorofluorocarbons (CFCs) suggest that catalysts based on metal oxides supported on materials like alumina (Al₂O₃) and zirconia (ZrO₂) are effective. For instance, the oxidative decomposition of CFCs has been successfully demonstrated using catalysts such as WO₃/Al₂O₃-ZrO₂. These catalysts promote the breakdown of the C-Cl and C-F bonds, leading to the formation of more environmentally benign products. The reaction temperature is a critical parameter, with higher temperatures generally favoring complete conversion.

The product distribution in the catalytic oxidation of CFC-113 has been shown to include intermediate species such as 1,1-dichloroethylene and trichloroethylene at lower temperatures. As the reaction temperature increases, these intermediates are further oxidized to carbon monoxide (CO) and carbon dioxide (CO₂).

Table 1: Catalytic Oxidation of Trichlorotrifluoroethane Isomers (Illustrative data based on general findings for related CFCs, as specific data for both isomers is not readily available)

Click to view interactive data table

| Isomer | Catalyst | Support | Temperature (°C) | Conversion (%) | Primary Products |

|---|---|---|---|---|---|

| 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) | Tungsten Oxide (WO₃) | Alumina-Zirconia (Al₂O₃-ZrO₂) | 300 - 500 | >90 | CO, CO₂, HCl, HF |

| 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) | Vanadium Oxide (V₂O₅) | Alumina (Al₂O₃) | 350 - 550 | >85 | CO, CO₂, HCl, HF |

Catalytic Hydrolysis

Catalytic hydrolysis presents a thermodynamically favorable pathway for the decomposition of trichlorotrifluoroethane isomers. This process involves the reaction of the CFC with water, typically in the vapor phase, over a solid acid or mixed metal oxide catalyst. The reaction aims to convert the halogen atoms into hydrogen halides and the carbon backbone into carbon dioxide.

Solid acid catalysts, particularly mixed oxides like titania-zirconia (TiO₂-ZrO₂), have demonstrated high activity for the hydrolysis of CFCs. The acidic sites on the catalyst surface are believed to play a crucial role in the reaction mechanism, facilitating the cleavage of the carbon-halogen bonds. The reaction conditions, such as temperature and the partial pressure of water, significantly influence the conversion rate and the selectivity towards complete mineralization. For other CFCs, studies have shown that catalysts calcined at specific temperatures exhibit optimal activity, which is attributed to the formation of specific crystalline phases and surface acidity.

Table 2: Catalytic Hydrolysis of Trichlorotrifluoroethane Isomers (Illustrative data based on general findings for related CFCs, as specific data for both isomers is not readily available)

Click to view interactive data table

| Isomer | Catalyst | Temperature (°C) | Conversion (%) | Primary Products |

|---|---|---|---|---|

| 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) | Titania-Zirconia (TiO₂-ZrO₂) | 250 - 400 | >95 | CO₂, HCl, HF |

| 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) | Sulfated Zirconia (SO₄²⁻/ZrO₂) | 200 - 350 | >98 | CO₂, HCl, HF |

Ammonolysis

The ammonolysis of trichlorotrifluoroethane isomers involves their reaction with ammonia, which can lead to the formation of nitrogen-containing compounds. This reaction pathway is less commonly reported in the literature compared to oxidation and hydrolysis. In general, the ammonolysis of halogenated alkanes proceeds via nucleophilic substitution, where the amino group (-NH₂) replaces a halogen atom.

The reaction of alkyl halides with ammonia, known as Hofmann's ammonolysis, typically requires elevated temperatures and pressures and is often carried out in a sealed tube with an ethanolic solution of ammonia. This reaction can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The reactivity of the carbon-halogen bond is a key factor, with C-Cl bonds being less reactive than C-Br and C-I bonds. Given the strength of the C-F bond, its cleavage via ammonolysis is generally more challenging.

A 2002 study in the journal Green Chemistry explored the catalytic conversion of 1,1,1-trichloro-2,2,2-trifluoroethane and related compounds, including pathways for their catalytic oxidation, hydrolysis, and ammonolysis, highlighting the potential for converting these substances into valuable chemicals. However, detailed experimental data from this study is not widely available. Research on the electrochemical synthesis of trifluoroacetamide from 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) using a vitamin B₁₂ complex as a catalyst demonstrates a potential route for the formation of nitrogen-containing products under mild conditions.

Table 3: Ammonolysis of Trichlorotrifluoroethane Isomers (Illustrative data based on general principles of ammonolysis of haloalkanes, as specific data for these isomers is scarce)

Click to view interactive data table

| Isomer | Reagent | Conditions | Potential Products |

|---|---|---|---|

| 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) | Ammonia (NH₃) | Elevated Temperature and Pressure | Aminated and other nitrogen-containing derivatives |

| 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) | Ammonia (NH₃) | Catalytic, Electrochemical | Trifluoroacetamide and other nitrogen-containing derivatives |

Applied Research and Scientific Utilization of Trichlorotrifluoroethane Historical and Analytical Contexts

Role as a Chemical Precursor and Intermediate in Fluorinated Compound Synthesis

Historically, trichlorotrifluoroethane served as a valuable precursor and intermediate in the synthesis of other fluorinated compounds. Its chemical structure provided a foundation for building more complex fluorinated molecules. One of the notable reactions involving CFC-113 is its use in the production of chlorotrifluoroethylene (CTFE), a monomer essential for producing specialty fluoropolymers like polychlorotrifluoroethylene (PCTFE). acs.org The dehalogenation of trichlorotrifluoroethane, often achieved through reaction with zinc, yields CTFE. acs.org

Furthermore, trichlorotrifluoroethane could be converted to 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) through a process involving reaction with anhydrous hydrogen fluoride in the presence of a chromium trifluoride catalyst. google.com This conversion highlights its role as a stepping stone in the synthesis of other chlorofluorocarbons with desired properties for specific applications. The versatility of trihaloethenes, a class of compounds to which trichlorotrifluoroethane is related, as building blocks in organic synthesis has been a subject of chemical research. rsc.orgresearchgate.net

Below is a table summarizing key synthetic routes involving trichlorotrifluoroethane:

| Precursor Compound | Reagents and Conditions | Product Compound | Application of Product |

| Trichlorotrifluoroethane (CFC-113) | Zinc (Zn) | Chlorotrifluoroethylene (CTFE) | Monomer for PCTFE production |

| Trichlorotrifluoroethane (CFC-113) | Anhydrous hydrogen fluoride (HF), Chromium trifluoride (CrF₃) catalyst, 200-450°C | 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) | Refrigerant and propellant |

Historical Industrial Applications as a Specialty Solvent and Cleaning Agent

The properties of trichlorotrifluoroethane, particularly its chemical inertness, low surface tension, and non-corrosive nature, made it an ideal solvent and cleaning agent for a wide range of industrial applications. thegoodscentscompany.com

In the aerospace and electronics industries, the reliability of components is paramount, and cleanliness is a critical factor in ensuring performance. Trichlorotrifluoroethane was extensively used for precision cleaning of sensitive equipment. science.gov Its ability to dissolve oils, greases, and other contaminants without damaging delicate materials made it the solvent of choice for cleaning electronic components, such as circuit boards, and intricate mechanical parts found in inertial guidance systems. researchgate.net

A significant application was in the cleaning and verification of liquid oxygen (LOX) systems. usgs.gov The extreme reactivity of LOX with hydrocarbons necessitates an exceptionally high level of cleanliness to prevent catastrophic failures. Trichlorotrifluoroethane was used to flush and verify the cleanliness of LOX system components, with the solvent sample being analyzed for nonvolatile residue and particulates. usgs.gov

The following table highlights the properties of trichlorotrifluoroethane that made it suitable for precision cleaning:

| Property | Value | Significance in Precision Cleaning |

| Boiling Point | 47.6 °C | Allows for easy evaporation, leaving no residue. |

| Surface Tension | 17.3 mN/m at 25°C | Enables penetration into tight spaces and complex geometries. |

| Flammability | Non-flammable | Ensures safety in various industrial environments. |

| Chemical Inertness | High | Prevents reaction with and damage to the materials being cleaned. |

Prior to its phase-out, trichlorotrifluoroethane was a key solvent in metal degreasing processes. researchgate.net Vapor degreasing, a method where the solvent is boiled and its vapor is used to clean metal parts, was a common application. The process was efficient for removing oils, greases, and waxes from a variety of metals without causing corrosion. researchgate.net While other chlorinated solvents like trichloroethylene were also used, the lower toxicity and non-flammability of CFC-113 offered advantages in certain applications. researchgate.net

Application in Oceanographic Tracer Studies for Water Mass Dynamics and Ventilation Age Determination

The atmospheric stability and well-documented emission history of trichlorotrifluoroethane made it an invaluable transient tracer for oceanographic studies. noaa.govnih.gov By measuring the concentrations of CFC-113 and other chlorofluorocarbons in seawater, scientists can deduce the "age" of a water mass, which is the time elapsed since it was last in contact with the atmosphere. noaa.gov

This information is crucial for understanding ocean circulation patterns, the rates of deep-water formation, and the transport of heat and dissolved substances, which are fundamental components of the global climate system. noaa.gov The low detection limits achievable for CFC-113, in the range of picograms per kilogram of water, allow for precise measurements even in deep ocean waters. noaa.gov Researchers have used CFC-113 data to study the ventilation of the permanent thermocline in the Indian Ocean and to investigate the circulation of Antarctic Bottom Water.

The table below shows the timeline of atmospheric concentrations of CFC-113, which is essential for its use as an oceanographic tracer:

| Year | Northern Hemisphere (ppt) | Southern Hemisphere (ppt) |

| 1950 | 0.00 | 0.00 |

| 1960 | 0.17 | 0.14 |

| 1970 | 3.12 | 2.50 |

| 1980 | 20.30 | 17.50 |

| 1990 | 76.50 | 70.40 |

| 2000 | 83.90 | 82.50 |

| 2010 | 76.90 | 76.40 |

| 2022 | 68.30 | 68.10 |

Data sourced from Bullister and Warner (2017) nih.gov

Research Applications as a Laboratory Reagent and Solvent in Advanced Biochemical and Analytical Assays

In a laboratory setting, trichlorotrifluoroethane was used as a solvent for various analytical techniques due to its transparency to certain wavelengths of light and its ability to dissolve a range of organic compounds. thegoodscentscompany.com It was employed in spectrophotometric-grade preparations. thegoodscentscompany.com

One specific research application was its use as a solvent in photolysis studies. For example, it was used as a medium for estimating gas-phase rate constants for reactions of hydroxyl radicals with organic compounds. thegoodscentscompany.com Although it has been largely replaced by other solvents in modern laboratory analytics, its unique properties made it suitable for specific historical applications. thegoodscentscompany.com It also found use as an NMR solvent.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining thermodynamic properties (e.g., enthalpy of formation, phase transitions) of trichlorotrifluoroethane?

- Methodological Answer : Utilize differential scanning calorimetry (DSC) to measure phase transitions and enthalpy changes. Validate results against standardized thermochemical databases such as the NIST Web Thermo Tables, which compile gas-phase thermochemistry, condensed-phase data, and reaction enthalpies measured via calorimetry and gas chromatography . For gas-phase ionization energy, employ photoelectron spectroscopy (PES) and cross-reference values with NIST-reported ionization potentials (e.g., 11.5–12.0 eV) .

Q. What are the critical safety considerations when handling trichlorotrifluoroethane in laboratory settings?

- Methodological Answer : Follow OSHA HazCom 2012/GHS guidelines for storage, ventilation, and personal protective equipment (PPE). Use fume hoods to mitigate inhalation risks, and avoid incompatible materials (e.g., strong oxidizers) to prevent decomposition. Safety protocols should align with SDS recommendations, including spill containment using inert absorbents and waste disposal via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can researchers reconcile contradictions in atmospheric emission data for trichlorotrifluoroethane?

- Methodological Answer : Integrate isotopic tracing (e.g., ¹³C/¹H analysis) with machine learning models to distinguish biogenic vs. anthropogenic sources. For example, NOAA’s AC4 program combines satellite-derived ethane measurements with AI to resolve discrepancies in emission inventories, particularly in regions with overlapping industrial and natural sources . Validate models using ground-based gas chromatography-mass spectrometry (GC-MS) to cross-check predicted vs. observed concentrations.

Q. What strategies optimize extraction efficiency of trichlorotrifluoroethane in gravimetric analysis of oil/grease content?

- Methodological Answer : Optimize solvent-to-sample ratios (e.g., 1:10 w/v) and extraction time (≥30 min) to maximize recovery. Validate protocols using spike-and-recovery experiments with certified reference materials. Detection limits for aqueous samples (<10 ng/L) and soils (<100 ng/g) can be achieved by coupling gravimetry with Fourier-transform infrared spectroscopy (FTIR) to confirm analyte specificity .

Q. How do electronic structure properties (e.g., ionization energy, bond dissociation energies) influence the reactivity of trichlorotrifluoroethane in radical-mediated reactions?

- Methodological Answer : Use computational chemistry (DFT or ab initio methods) to map potential energy surfaces for bond dissociation. Experimentally, measure ionization energies via PES and compare with theoretical values. NIST data indicate vertical ionization energies of 11.5–12.0 eV, suggesting high stability toward electron-impact fragmentation, which is critical for designing radical scavenging experiments .

Data Analysis & Validation

Q. What statistical approaches are recommended for interpreting conflicting thermochemical datasets?

- Methodological Answer : Apply multivariate regression analysis to identify outliers in enthalpy or entropy measurements. Cross-validate using the NIST ThermoData Engine, which employs automated consistency checks to flag anomalous data points. For example, discrepancies in ΔrH° values (e.g., -50 kJ/mol reported by Moore, 1971) should be re-evaluated using modern high-precision calorimeters .

Q. How can researchers validate the purity of trichlorotrifluoroethane batches synthesized in-house?

- Methodological Answer : Combine GC-MS with nuclear magnetic resonance (NMR) spectroscopy. For GC-MS, use a polydimethyl siloxane column (e.g., CP-Sil 5 CB) to resolve co-eluting impurities. NMR (¹⁹F and ¹³C) identifies halogenated byproducts, with chemical shifts referenced against NIST spectral libraries .

Environmental & Computational Integration

Q. What role does trichlorotrifluoroethane play in atmospheric ozone depletion, and how can its impact be modeled?

- Methodological Answer : Incorporate its ozone depletion potential (ODP) into 3D atmospheric chemistry models (e.g., GEOS-Chem). Use IR spectral data (NIST) to parameterize its radiative efficiency and stratospheric lifetime. Validate models using satellite retrievals (e.g., AIRS or CrIS) to track concentration trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.